molecular formula C14H14N2O5S2 B2569293 Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate CAS No. 1798056-73-1

Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate

Cat. No. B2569293
CAS RN: 1798056-73-1
M. Wt: 354.4
InChI Key: NDZXIQMFTJKYSV-UHFFFAOYSA-N
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Description

Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate is a chemical compound with a molecular formula of C16H15N2O5S2. It is commonly used in scientific research for its potential therapeutic applications.

Scientific Research Applications

Selective EP1 Receptor Antagonists

A study by Naganawa et al. (2006) involved the synthesis and evaluation of sulfonamide derivatives, including compounds structurally related to Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate, as highly selective EP1 receptor antagonists. These compounds were assessed for their EP receptor affinities and antagonist activities, with a focus on minimizing potential drug interactions by reducing inhibitory activity against hepatic cytochrome P450 isozymes (Naganawa et al., 2006).

Photochromic Properties and Isomerisation

The study by Kucharski et al. (1999) explored the trans-cis isomerisation of azobenzene amphiphiles containing a sulfonyl group, demonstrating the photochromic properties of these compounds under irradiation. This research provides insights into the behavior of similar sulfonyl-containing compounds under specific conditions (Kucharski et al., 1999).

Anticancer Activity

Veinberg et al. (2004) synthesized 4-sulfonylazetidinones-2 and studied their cytotoxic activities, revealing the anticancer effects of compounds with specific substituents on the β-lactam ring against various cancer cell lines in vitro. This study underscores the potential of sulfonyl-containing azetidinones in cancer therapy (Veinberg et al., 2004).

Environmental Degradation of Sulfonamides

Research by Sharma et al. (2012) on the degradation of chlorimuron-ethyl by Aspergillus niger highlights the microbial pathway for breaking down sulfonamide compounds. This study is relevant for understanding the environmental fate of similar chemicals (Sharma et al., 2012).

Antimicrobial Activity

Hassan et al. (2021) synthesized sulfonamide-based Schiff base ligands and their transition metal complexes, investigating their antimicrobial activity. This research demonstrates the bioactivity potential of sulfonamide compounds against various bacterial and fungal species (Hassan et al., 2021).

properties

IUPAC Name

methyl 4-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S2/c1-20-13(17)10-2-4-12(5-3-10)23(18,19)16-8-11(9-16)21-14-15-6-7-22-14/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZXIQMFTJKYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)benzoate

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